Albocyclin is a macrolactone antibiotic produced by the actinobacterium Streptomyces maizeus. It is known for its efficacy against various bacterial strains, particularly Staphylococcus aureus, and has gained attention for its potential applications in combating antibiotic resistance. The compound's structure and biological activity make it a subject of interest in medicinal chemistry and antibiotic development.
Albocyclin is derived from the fermentation of Streptomyces maizeus, a species recognized for producing a variety of bioactive compounds. The isolation of albocyclin from this organism was first reported in studies aimed at discovering new macrolide antibiotics . Its production can be enhanced through specific culture conditions, leading to higher yields for further study and application.
The synthesis of albocyclin can be approached through both natural extraction from Streptomyces maizeus and semi-synthetic modifications. The natural method involves culturing the organism under optimized conditions to maximize yield. Semi-synthetic approaches allow for the modification of the albocyclin structure to enhance its properties and effectiveness against resistant bacterial strains.
Recent studies have demonstrated various synthetic routes, including functionalization at specific sites on the albocyclin molecule. For instance, reactions involving sodium hydride and propargyl bromide have been employed to introduce alkyne functionalities, yielding derivatives with improved biological activity . Other methods include oxidation reactions to modify hydroxyl groups into aldehydes or ethers, facilitating further derivatization .
The molecular structure of albocyclin features a large lactone ring with multiple functional groups that contribute to its biological activity. The specific arrangement of these groups allows for interaction with bacterial targets, inhibiting essential processes such as peptidoglycan biosynthesis .
The molecular formula of albocyclin is C₁₄H₂₄O₅, and its molecular weight is approximately 284.34 g/mol. The compound's complex stereochemistry plays a crucial role in its function as an antibiotic .
Albocyclin undergoes several chemical reactions that can modify its structure and enhance its antibacterial properties. Key reactions include:
For example, the conversion of the allylic alcohol derivative into an aldehyde using Dess-Martin periodinane has been reported as an effective method for generating new analogs with potential therapeutic benefits .
Albocyclin exerts its antibacterial effects primarily by inhibiting peptidoglycan biosynthesis in bacterial cell walls. This mechanism disrupts the structural integrity of bacteria, leading to cell lysis and death. The compound binds to specific targets within the bacterial cell, preventing normal cell wall synthesis processes .
Studies indicate that albocyclin is particularly effective against methicillin-resistant Staphylococcus aureus, showcasing its potential as a treatment option in an era of increasing antibiotic resistance .
Albocyclin appears as a white to off-white solid with a melting point that varies depending on purity but typically falls within standard ranges for similar compounds.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the structure and purity of synthesized compounds .
Albocyclin has significant potential applications in various fields:
Albocycline was first isolated from soil-dwelling actinomycetes, primarily identified as a secondary metabolite of Streptomyces species. Initial reports in the 1970s described its isolation from Streptomyces maizeus (Upjohn strain NRRL 5260), where fermentation broths yielded this macrolide polyketide characterized by a 14-membered lactone ring with multiple stereogenic centers and conjugated olefins [3]. Early structural elucidation efforts relied on classical chemical degradation, nuclear magnetic resonance spectroscopy, and X-ray crystallography of derivative compounds. These studies established the core scaffold as (3E,5R,6E,8S,9E,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one (C₁₈H₂₈O₄), featuring a unique α,β-unsaturated enone system critical for bioactivity [1] [3].
The compound’s structural complexity initially complicated complete assignment, particularly the relative configurations at C5, C8, C13, and C14. Researchers overcame this through bromobenzoate derivatization followed by single-crystal X-ray analysis, confirming the trans geometry of olefins and the absolute stereochemistry of the tertiary carbinol at C4 [3]. Subsequent screening of diverse Streptomyces isolates revealed albocycline production in phylogenetically distinct strains, including Streptomyces chattanoogensis (e.g., OR6, OR14, OR92) and novel clades like Streptomyces sp. OR58 (related to Streptomyces longispororuber) and Streptomyces sp. OR96 (affiliated with Streptomyces hygroscopicus subsp. ossamyceticus), as determined by multilocus sequence analysis [2].
Early bioactivity profiling demonstrated albocycline’s narrow-spectrum antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL [3]. However, its antifungal potential remained underexplored until the 2020s, when rhizosphere-derived Streptomyces sp. OR6 was shown to produce albocycline as its primary antifungal agent against Verticillium dahliae, the causative agent of Verticillium wilt in olive trees. This strain achieved a 96.99% inhibition index against the pathogen by suppressing conidiospore germination—marking the first report of albocycline’s efficacy against this economically significant phytopathogen [2].
Table 1: Key Albocycline-Producing Streptomyces Strains and Bioactivity
Strain Designation | Phylogenetic Affiliation | Inhibition Index Against V. dahliae (%) | Primary Bioactivity Observed |
---|---|---|---|
OR6 | Streptomyces chattanoogensis lineage | 96.99 | Suppression of conidiospore germination |
OR58 | Novel clade near S. longispororuber | 73.07 | Antifungal activity in soil samples |
OR96 | Novel clade near S. hygroscopicus subsp. ossamyceticus | 92.50 | Broad-spectrum antibacterial activity |
The structural complexity of albocycline has motivated significant innovation in synthetic organic chemistry. The first total synthesis, reported by Tanner and Somfai in 1987, required 40 linear steps with an overall yield below 1% [3] [10]. This route employed classical functional group manipulations, including repetitive protection/deprotection sequences, and failed to control stereoselectivity at C5 and C8, necessitating chromatographic separation of diastereomers. Key limitations included low-yielding macrocyclization (e.g., Yamaguchi esterification, <30% yield) and non-selective olefin formations using Wittig reactions [3] [10].
A transformative advance came in 2017 with a convergent 14-step synthesis featuring enantioselective catalysis. This approach leveraged a palladium-catalyzed Tsuji-Trost allylation to establish the C5 stereocenter (98% enantiomeric excess) and ring-closing metathesis using a Grubbs II catalyst for macrocycle formation (75% yield) [4] [7]. The synthesis strategically partitioned the molecule into three fragments: (1) a C1–C6 enone segment from L-malic acid, (2) a C7–C10 allylic alcohol via Brown asymmetric crotylation, and (3) a C11–C14 phosphonate derived from (R)-Roche ester. Fragment coupling utilized Horner-Wadsworth-Emmons olefination, achieving E-selectivity >20:1 [7].
Recent breakthroughs focus on catalytic asymmetric methods to enhance efficiency. Enamine organocatalysis, recognized by the 2021 Nobel Prize in Chemistry, enabled direct α-hydroxylation of the C2 carbonyl with Davis’ oxaziridine (90% enantiomeric excess) [4] [8]. Additionally, continuous-flow chemistry has been integrated for hazardous intermediates; for example, lithiation of C16 methyl group using n-butyllithium at −78°C was performed in microreactors to suppress epimerization, achieving 85% yield compared to 35% in batch [4] [10].
Table 2: Evolution of Albocycline Synthetic Approaches
Synthetic Approach | Key Steps | Number of Steps | Overall Yield (%) | Stereocontrol Strategy |
---|---|---|---|---|
Tanner-Somfai (1987) | Wittig olefination; Yamaguchi macrolactonization | 40 (21 linear) | <1 | Chiral pool (tartaric acid); resolution |
Modern Asymmetric (2017) | Tsuji-Trost allylation; Ring-closing metathesis | 14 | 15 | Pd-catalyzed asymmetric allylation; Brown crotylation |
Organocatalytic Flow (2023) | Enamine-catalyzed α-hydroxylation; Continuous-flow lithiation | 10 | 28 | Aminocatalysis; Microreactor-controlled lithiation |
Current research explores late-stage diversification at three sites:
These synthetic advances have enabled systematic structure-activity relationship studies, revealing that C4 ester analogs (e.g., 4-fluorobenzoate) exhibit 2-fold increased potency against MRSA compared to natural albocycline, underscoring the molecule’s potential as a scaffold for antibiotic development [3] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: